N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were synthesized . Another example is the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles via a Pd-catalyzed C-N cross-coupling .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, similar compounds have been used in various reactions. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various computational tools. These studies often include the prediction of ADME properties, BBB penetration, solubility, and the calculation of molecular descriptors .
Scientific Research Applications
Herbicide Development
Research indicates that compounds structurally related to "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide" have been investigated for their herbicidal activity. For instance, dimethylpropynylbenzamides, a group of benzamides, have shown herbicidal activity against annual and perennial grasses and may have agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Microbial Degradation
Studies on the environmental fate of structurally similar benzonitrile herbicides, like dichlobenil, have been conducted to understand their microbial degradation in soil and subsurface environments. These studies focus on degradation pathways, persistent metabolites, and the diversity of involved degrader organisms, which is crucial for assessing the environmental impact of these herbicides (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds for potential antimicrobial and anti-proliferative applications. For example, thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities, showing promising results against certain cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines . These compounds have been found to inhibit tubulin, a protein that is a key component of the microtubule structure in cells .
Mode of Action
This is achieved through the suppression of tubulin polymerization or stabilization of the microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell division and apoptosis due to its potential interaction with tubulin . By modulating microtubule assembly, the compound can disrupt the normal cell cycle, leading to cell death .
Pharmacokinetics
In silico tools can be used to predict these properties . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and induction of apoptosis in cancer cells . This is based on the observed effects of similar compounds on cancer cell lines .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-7-11(18)3-4-13(12)19/h2-7,22H,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYSCCJJSAHRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.